3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
3-(1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a naphthalene sulfonyl-substituted piperidine moiety at the 3-position of the quinazolin-4(3H)-one core. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, anticancer, antimicrobial, and anti-inflammatory effects . The naphthalene sulfonyl group in this compound likely enhances lipophilicity and binding affinity to biological targets, such as enzymes or receptors, compared to simpler aryl or alkyl substitutions .
Properties
IUPAC Name |
3-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-23-20-11-3-4-12-21(20)24-16-26(23)18-9-6-14-25(15-18)30(28,29)22-13-5-8-17-7-1-2-10-19(17)22/h1-5,7-8,10-13,16,18H,6,9,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQMVKCUDPHGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the naphthylsulfonyl group. Key steps include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of Naphthylsulfonyl Group: This step involves sulfonylation reactions, where the naphthylsulfonyl chloride reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Sulfonylation Reagents: Naphthylsulfonyl chloride, bases like triethylamine.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, each with unique functional groups that can be further utilized in chemical synthesis or biological studies.
Scientific Research Applications
Scientific Research Applications of 3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
This compound is a complex organic compound that is of interest in scientific research due to its unique structural properties and potential applications. It features a quinazolinone core, a piperidine ring, and a naphthylsulfonyl group, making it a versatile molecule for chemical synthesis and biological studies.
Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block for the synthesis of more complex organic molecules.
- Biology It is studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
- Medicine It is investigated for its potential therapeutic effects and as a lead compound for drug development.
- Industry It is utilized in the development of new materials and chemical processes.
This compound is a quinazolinone derivative that has garnered attention for its diverse biological activities. The compound features a quinazolinone core, enhancing its therapeutic potential because of its ability to interact with various biological targets.
Antiviral Activity
Research indicates that quinazolinone derivatives exhibit antiviral properties. This compound has been linked to the inhibition of viral replication through modulation of cellular pathways, particularly those involving the Na+/H+ exchanger isoform 1 (NHE-1). NHE-1 inhibitors are recognized for their cytoprotective and anti-inflammatory effects, making them valuable in treating viral infections.
Anticancer Properties
The quinazolinone scaffold has been associated with anticancer activities. A study demonstrated that derivatives structurally related to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions :
- Oxidizing Agents: Potassium permanganate, chromium trioxide.
- Reducing Agents: Lithium aluminum hydride, sodium borohydride.
- Sulfonylation Reagents: Naphthylsulfonyl chloride, bases like triethylamine.
The major products formed from these reactions include various quinazolinone derivatives, each with unique functional groups that can be further utilized in chemical synthesis or biological studies.
Mechanism of Action
The mechanism of action of 3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Piperidine-Substituted Quinazolinones
- N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines (): These compounds exhibit dual AChE inhibition (up to 87% relative to donepezil) and cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cells. Molecular docking reveals interactions with AChE similar to donepezil, suggesting shared binding motifs .
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one ():
This triazole-linked derivative demonstrated potent cytotoxicity, inducing apoptosis and G2/M phase arrest in SW620 cells. It is highlighted as a lead for anticancer development .- Comparison : The target compound lacks a triazole moiety but includes a sulfonyl group, which may alter solubility and selectivity toward different cancer cell lines.
Antimicrobial Quinazolinones
- 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) and 3-(4-Chlorophenyl)-analog (9h) (): These compounds showed antibacterial activity against Proteus vulgaris and Bacillus subtilis, with inhibition zones of 1.1–1.4 cm (compared to ciprofloxacin) .
Analgesic and Anti-inflammatory Quinazolinones
- 2-(1-Methylbutylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS3) (): Exhibited anti-inflammatory activity comparable to diclofenac sodium, with minimal ulcerogenic effects . Comparison: The target compound’s sulfonyl-piperidine group may modulate COX-2 selectivity or reduce gastrointestinal toxicity.
Structure-Activity Relationships (SAR)
- Substitution at the 3-Position : Piperidine derivatives with bulky aromatic groups (e.g., benzyl, naphthalene sulfonyl) show enhanced AChE inhibition and cytotoxicity, likely due to improved hydrophobic binding .
- Thioether vs. Sulfonyl Groups: S-Substituted 2-mercaptoquinazolinones with aliphatic thioethers (KI = 6.4–14.2 nM for hCA II inhibition) outperform benzylthio analogs (KI = 66.5–173.4 nM), suggesting smaller substituents favor enzyme interaction .
- Triazole vs. Sulfonyl Linkers : Triazole-containing derivatives () excel in anticancer and antibacterial activity, while sulfonyl groups may optimize pharmacokinetic properties .
Pharmacological Profiles
Table 1: Anticancer Activity of Selected Quinazolinones
Table 2: Antimicrobial Activity of Quinazolinones
Mechanistic Insights
- Anticancer Mechanisms : Apoptosis induction and cell cycle arrest are common among triazole and piperidine derivatives, suggesting the target compound may act via similar pathways .
- Enzyme Targeting: Structural analogs inhibit diverse targets (AChE, DNA gyrase, hCA II), indicating the quinazolinone core’s versatility .
Biological Activity
The compound 3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.50 g/mol
This compound features a quinazolinone core, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.
1. Antiviral Activity
Research indicates that quinazolinone derivatives exhibit antiviral properties. The compound under discussion has been linked to the inhibition of viral replication through modulation of cellular pathways, particularly those involving the Na+/H+ exchanger isoform 1 (NHE-1) . NHE-1 inhibitors are recognized for their cytoprotective and anti-inflammatory effects, making them valuable in treating viral infections.
2. Anticancer Properties
The quinazolinone scaffold has been associated with anticancer activities. A study demonstrated that derivatives structurally related to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in experimental models . This suggests potential applications in diseases characterized by chronic inflammation.
4. Anticonvulsant Activity
Preliminary evaluations have indicated that some quinazolinone derivatives exhibit anticonvulsant activity comparable to standard treatments like diazepam. This activity is attributed to their ability to modulate neurotransmitter systems in the central nervous system .
The biological activity of This compound can be attributed to several mechanisms:
- NHE-1 Inhibition : This compound acts as an NHE-1 inhibitor, which has implications in reducing intracellular pH and influencing cellular processes such as inflammation and apoptosis .
- Cytokine Modulation : By inhibiting the release of pro-inflammatory cytokines, the compound may help mitigate inflammatory responses in various diseases .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 2-aminobenzonitrile derivatives with naphthalene-1-sulfonyl chloride to introduce the sulfonyl-piperidine moiety .
- Step 2 : Cyclize intermediate products under basic conditions (e.g., NaBO₃·4H₂O) to form the quinazolinone core. Optimize temperature (e.g., 80°C) and solvent (e.g., DMF) to improve yields up to 70% .
- Key Tip : Use CuI and Cs₂CO₃ as catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl-piperidine and quinazolinone proton environments .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z for C₂₃H₂₀N₃O₃S).
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the naphthalene sulfonyl group impact the compound’s pharmacokinetics and target binding?
- Answer :
- Lipophilicity : The sulfonyl group increases hydrophobicity, enhancing membrane permeability but potentially reducing solubility. Use logP calculations to balance this trade-off .
- Target Interaction : The naphthalene moiety may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or antimicrobial targets). Molecular docking studies suggest competitive inhibition mechanisms .
- Metabolism : Sulfonamide groups are prone to cytochrome P450 oxidation; test metabolic stability using liver microsomes .
Q. How can researchers resolve contradictions in reported antimicrobial efficacy across bacterial strains?
- Answer :
- Strain-Specific Factors : Test against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains (e.g., Pseudomonas aeruginosa) to assess broad-spectrum activity .
- Experimental Design : Use standardized MIC assays (CLSI guidelines) with controls (e.g., ciprofloxacin) to minimize variability. Replicate studies in triplicate .
- Mechanistic Studies : Compare transcriptomic profiles of treated vs. untreated bacteria to identify resistance pathways .
Q. What structure-activity relationship (SAR) insights can guide modification of the piperidine ring for enhanced anticancer activity?
- Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃): Improve binding to ATP pockets in kinases (e.g., Chk1) .
- Bulkier Groups : Increase steric hindrance to reduce off-target interactions. For example, diphenylpiperidine derivatives show moderate Chk1 inhibition .
- Ring Flexibility : Rigidify the piperidine ring via spiro-fusion (e.g., spiroquinoxalinone) to enhance selectivity .
- In Vivo Validation : Test modified analogs in xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic profiling .
Q. What methodological challenges arise in scaling up synthesis, and how can they be addressed?
- Answer :
- Byproduct Formation : Optimize stoichiometry of sulfonylation reagents to minimize diastereomers. Use preparative HPLC for purification .
- Solvent Selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve sustainability .
- Catalyst Recycling : Immobilize CuI on silica supports to reduce metal contamination and costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
